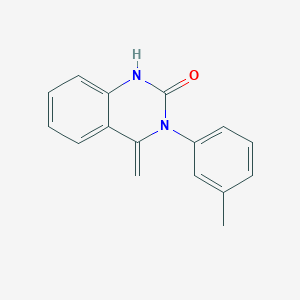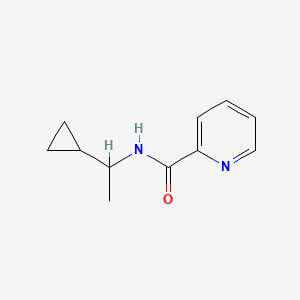
N-(1-cyclopropylethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)pyridine-2-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further connected to the pyridine ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 1-cyclopropylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: N-(1-cyclopropylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: N-(1-cyclopropylethyl)pyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent. Its unique structure may provide advantages in terms of selectivity and potency.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of N-(1-cyclopropylethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
- N-phenyl-pyridine-2-carboxamide
- N-(2-methoxyethyl)-pyridine-2-carboxamide
- N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Uniqueness: N-(1-cyclopropylethyl)pyridine-2-carboxamide stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it distinct from other pyridine carboxamides and can influence its reactivity and interactions with biological targets .
特性
IUPAC Name |
N-(1-cyclopropylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-6-9)13-11(14)10-4-2-3-7-12-10/h2-4,7-9H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVAMTXMAGFTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
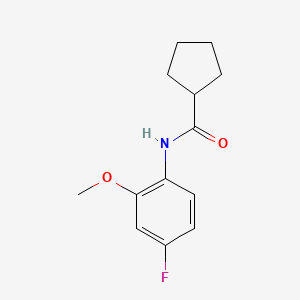
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503371.png)
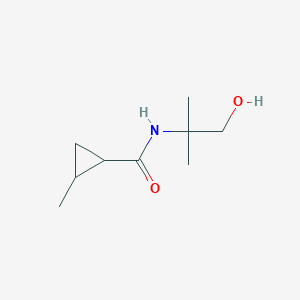
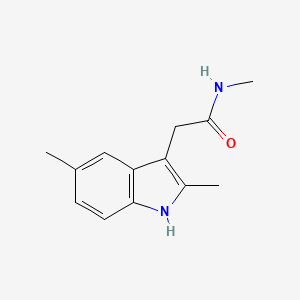

![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)


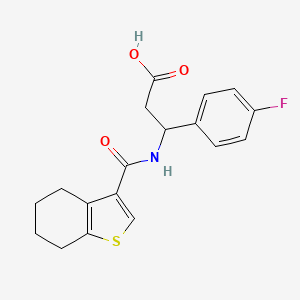
![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)

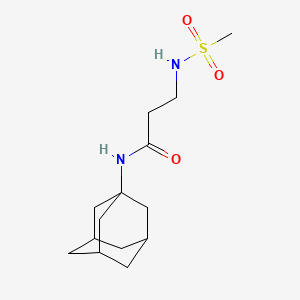
![1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7503464.png)
